molecular formula C16H12N2O8 B13833148 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate CAS No. 41106-71-2

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate

Katalognummer: B13833148
CAS-Nummer: 41106-71-2
Molekulargewicht: 360.27 g/mol
InChI-Schlüssel: PLCJVXNGSALRQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C16H12N2O8. It is characterized by the presence of two nitrobenzoyl groups attached to an ethyl chain. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-hydroxyethyl 4-nitrobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-hydroxyethyl 4-nitrobenzoate.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrobenzoic acid and 2-hydroxyethyl 4-nitrobenzoate.

    Reduction: 2-(4-Aminobenzoyl)oxyethyl 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The ester bonds can be hydrolyzed to release the constituent acids and alcohols, which can interact with various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-4-((4-nitrobenzoyl)oxy)-2-pentynyl 4-nitrobenzoate
  • 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate
  • 3-[(4-Nitrobenzoyl)oxy]-1,4-dioxan-2-yl 4-nitrobenzoate

Uniqueness

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its dual nitrobenzoyl groups provide versatility in synthetic applications and make it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

41106-71-2

Molekularformel

C16H12N2O8

Molekulargewicht

360.27 g/mol

IUPAC-Name

2-(4-nitrobenzoyl)oxyethyl 4-nitrobenzoate

InChI

InChI=1S/C16H12N2O8/c19-15(11-1-5-13(6-2-11)17(21)22)25-9-10-26-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2

InChI-Schlüssel

PLCJVXNGSALRQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.